(4-Bromo-3-nitrophenyl)methanesulfonyl chloride
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Overview
Description
(4-Bromo-3-nitrophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5BrClNO4S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-bromo-3-nitrophenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-nitrophenyl)methanesulfonyl chloride typically involves the reaction of 4-bromo-3-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The major product is 4-bromo-3-aminophenylmethanesulfonyl chloride.
Coupling: The products are biaryl compounds with various functional groups.
Scientific Research Applications
(4-Bromo-3-nitrophenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, where the compound acts as a sulfonating agent.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the bromo and nitro substituents.
(4-Nitrophenyl)methanesulfonyl chloride: Similar structure but without the bromo substituent.
(4-Bromo-3-nitrophenyl)methanesulfonate: The ester form of the compound.
Uniqueness
(4-Bromo-3-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both bromo and nitro substituents on the phenyl ring. These substituents influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H5BrClNO4S |
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Molecular Weight |
314.54 g/mol |
IUPAC Name |
(4-bromo-3-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClNO4S/c8-6-2-1-5(4-15(9,13)14)3-7(6)10(11)12/h1-3H,4H2 |
InChI Key |
UXJYFJGFZFNJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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